molecular formula C7H16INO B8701328 3-Ketobutyltrimethylammonium iodide CAS No. 31034-98-7

3-Ketobutyltrimethylammonium iodide

Cat. No.: B8701328
CAS No.: 31034-98-7
M. Wt: 257.11 g/mol
InChI Key: GUIWMJZVPUIZPM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ketobutyltrimethylammonium iodide is a quaternary ammonium compound characterized by a trimethylammonium group attached to a butyl chain with a ketone functional group at the 3-position. Its molecular formula is C₈H₁₆INO, with a molecular weight of 281.13 g/mol. First studied pharmacologically in 1951, it exhibits distinct nicotinic and muscarinic activities, though significantly weaker than acetylcholine . This compound is part of a broader class of ammonium iodides, which are often utilized in organic synthesis, catalysis, and medicinal chemistry due to their ionic nature and structural versatility .

Properties

CAS No.

31034-98-7

Molecular Formula

C7H16INO

Molecular Weight

257.11 g/mol

IUPAC Name

trimethyl(3-oxobutyl)azanium;iodide

InChI

InChI=1S/C7H16NO.HI/c1-7(9)5-6-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

GUIWMJZVPUIZPM-UHFFFAOYSA-M

Canonical SMILES

CC(=O)CC[N+](C)(C)C.[I-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and toxicological profiles of 3-ketobutyltrimethylammonium iodide have been systematically compared to analogs such as 4-ketoamyltrimethylammonium iodide , ethoxyethyltrimethylammonium iodide , amyltrimethylammonium iodide , and acetylcholine in animal models . Key findings are summarized below:

Pharmacological Activity

Muscarinic Effects
  • This compound demonstrated 100–200 times lower muscarinic activity than acetylcholine on isolated rabbit intestine.
  • 4-Ketoamyltrimethylammonium iodide showed slightly higher activity (50–100 times less active than acetylcholine).
  • Ethoxyethyltrimethylammonium and amyltrimethylammonium iodides were closer to acetylcholine in muscarinic activity (10–30 times less active) .
Nicotinic Effects
  • Both keto-substituted compounds (3-ketobutyl and 4-ketoamyl ) exhibited predominantly nicotinic activity , unlike acetylcholine, which balances nicotinic and muscarinic effects.
  • The 4-ketoamyl derivative was more potent in nicotinic action than the 3-ketobutyl analog .

Toxicity in Mice

  • Subcutaneous toxicity ranked as follows:
    4-Ketoamyl > Ethoxyethyl ≈ Amyl > 3-Ketobutyl > Acetylcholine .
  • The 3-ketobutyl compound was less toxic than its 4-ketoamyl counterpart but more toxic than acetylcholine .

Ocular Effects

  • Amyltrimethylammonium and ethoxyethyltrimethylammonium iodides induced miosis (pupil constriction) in rabbits at 1% concentration.

Comparative Data Table

Compound Muscarinic Activity (Relative to Acetylcholine) Nicotinic Dominance Subcutaneous Toxicity (Mice) Miosis Induction (Rabbit)
This compound 100–200× weaker Yes Moderate No (at 2% concentration)
4-Ketoamyltrimethylammonium iodide 50–100× weaker Yes (stronger) High No
Ethoxyethyltrimethylammonium iodide 10–20× weaker No High Yes (1% concentration)
Amyltrimethylammonium iodide 25–30× weaker No High Yes (1% concentration)
Acetylcholine Baseline (1×) Balanced Lowest N/A

Structural and Functional Insights

  • Ketone Position : The position of the ketone group (3- vs. 4-) influences pharmacological activity. The 4-ketoamyl derivative’s longer carbon chain may enhance receptor interaction, explaining its higher nicotinic potency and toxicity compared to the 3-ketobutyl analog .
  • Quaternary Ammonium Group : All compounds share a trimethylammonium moiety, critical for ionic interactions with cholinergic receptors. However, the presence of a ketone reduces muscarinic efficacy, likely due to steric or electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.